3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one
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Overview
Description
This usually includes the IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and yield.Molecular Structure Analysis
This can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc., and might also include X-ray crystallography for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with thiadiazole and piperidine motifs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel thiadiazole derivatives exhibited significant biological activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae, as well as against fungal strains such as Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).
Antiproliferative and Antimicrobial Properties
Another study highlighted the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds were shown to possess DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacterial strains such as S. epidermidis. Notably, one compound exhibited cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent (Gür et al., 2020).
Electrochromic and Optical Properties
The study of thiadiazole derivatives also extends to materials science, where such compounds are investigated for their electrochromic and optical properties. For example, thiadiazolo[3,4-c]pyridine, a related structure, was used to develop a fast-switching green donor-acceptor-type electrochromic polymer with a low bandgap. This research suggests the potential of thiadiazole derivatives in developing novel electrochromic materials with desirable properties such as fast switching times, high coloration efficiency, and good optical memory (Ming et al., 2015).
Safety And Hazards
This involves researching the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
Each of these sections requires a deep understanding of chemistry and possibly access to scientific literature or databases. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.
properties
IUPAC Name |
3-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)12-17(21)19-10-8-14(9-11-19)20-16-7-5-4-6-15(16)18(3)24(20,22)23/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMBYLKGNBJMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one |
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